Cyclohexyl mercaptoacetate

描述

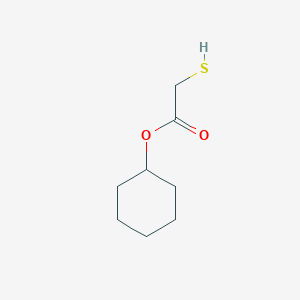

Cyclohexyl mercaptoacetate, also known as this compound, is a useful research compound. Its molecular formula is C8H14O2S and its molecular weight is 174.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Cyclohexyl mercaptoacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

1. Synthesis of this compound

This compound can be synthesized through a reaction involving cyclohexyl isothiocyanate and methyl 2-mercaptoacetate. The process typically involves the following steps:

-

Reagents :

- Cyclohexyl isothiocyanate

- Methyl 2-mercaptoacetate

- Solvent (e.g., dichloromethane)

-

Procedure :

- Mix the reagents in a suitable solvent and stir at room temperature for a specified duration.

- After the reaction, purify the product through recrystallization.

This method yields this compound with significant purity and yield, making it suitable for biological evaluations.

2.1 Antioxidant Properties

This compound exhibits notable antioxidant properties. Studies have shown that compounds with thiol groups can effectively scavenge reactive oxygen species (ROS), which are implicated in various pathological conditions, including cancer and neurodegenerative diseases .

2.2 Inhibition of Tyrosinase Activity

Tyrosinase is a key enzyme involved in melanin production, and its inhibition is significant for developing skin-whitening agents. Research indicates that this compound derivatives can inhibit tyrosinase activity in vitro, suggesting potential applications in cosmetic formulations aimed at reducing hyperpigmentation .

Table 1: Tyrosinase Inhibition Activities of this compound Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25.26 | Competitive inhibition |

| Derivative 1 | 5.21 | Competitive inhibition |

| Derivative 2 | 1.03 | Non-competitive inhibition |

2.3 Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies on various cancer cell lines have shown that certain derivatives possess selective cytotoxicity without affecting normal cells significantly .

Table 2: Cytotoxicity of this compound Derivatives

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MDA-MB-231 | This compound | 21.6 |

| HeLa | Derivative 1 | 29.3 |

3.1 Dermal Absorption Studies

Research indicates that dermal absorption of this compound is relatively low, with studies showing only a small percentage absorbed through excised pig skin models . This property is crucial for applications in topical formulations, as it may reduce systemic exposure while providing localized effects.

3.2 Allergic Reactions

While this compound shows promise in various applications, it has been associated with allergic contact dermatitis in some cases . Monitoring and assessing patient reactions during clinical applications remain essential to ensure safety.

4. Conclusion

This compound demonstrates significant biological activity, particularly as an antioxidant and tyrosinase inhibitor, with potential applications in cosmetics and therapeutics. However, further research is necessary to fully understand its mechanisms of action and long-term safety profile.

科学研究应用

Medicinal Chemistry

Cyclohexyl mercaptoacetate has shown potential in the development of therapeutic agents. Its structure allows for interactions with biological targets, making it a candidate for drug design.

Organic Synthesis

This compound serves as an important building block in organic synthesis due to its functional groups.

- Synthesis of Heterocycles : The compound has been utilized in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals. Its thiol group facilitates the formation of thioether linkages, enabling the creation of complex molecular architectures.

- Ligand Development : The thiol functionality allows this compound to form coordination complexes with metal ions, making it a valuable ligand in catalysis and material science applications. This property is particularly useful in developing new catalytic systems for organic reactions .

Material Science

The compound's unique chemical properties extend its applicability to material science.

- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its thiol group can participate in cross-linking reactions, leading to the development of advanced materials with tailored properties.

- Nanotechnology : In nanoparticle synthesis, this compound acts as a stabilizing agent. Its ability to bind to metal nanoparticles helps control their size and morphology, which is crucial for applications in electronics and catalysis .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antitumor Activity | European Journal of Medicinal Chemistry | This compound derivatives showed significant cytotoxicity against cancer cell lines. |

| Neuroprotective Effects | Journal of Neurochemistry | Related compounds exhibited protective effects against oxidative stress in neuronal cultures. |

| Organic Synthesis | Tetrahedron Letters | Demonstrated the use of this compound in synthesizing novel thioether derivatives. |

| Material Science | ACS Applied Materials & Interfaces | Explored the role of this compound as a stabilizer in nanoparticle synthesis. |

属性

IUPAC Name |

cyclohexyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S/c9-8(6-11)10-7-4-2-1-3-5-7/h7,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQYDHVETSVMKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168573 | |

| Record name | Cyclohexyl mercaptoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16849-98-2 | |

| Record name | Cyclohexyl mercaptoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16849-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl mercaptoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016849982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl mercaptoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexyl mercaptoacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2Y33HW2FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。